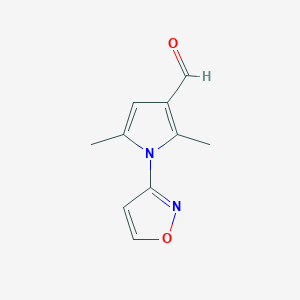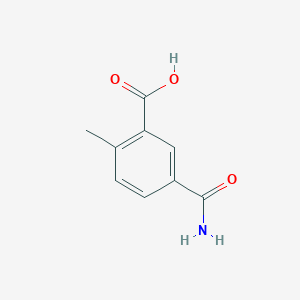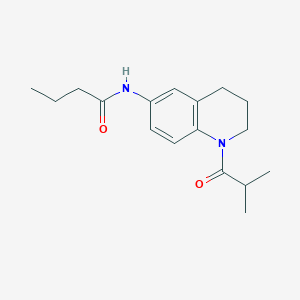![molecular formula C18H11FN2O2S B2416805 3-[3-(2-フルオロフェニル)-2-スルファニリデン-1H-イミダゾール-5-イル]クロメン-2-オン CAS No. 440119-70-0](/img/structure/B2416805.png)
3-[3-(2-フルオロフェニル)-2-スルファニリデン-1H-イミダゾール-5-イル]クロメン-2-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[3-(2-fluorophenyl)-2-sulfanylidene-1H-imidazol-5-yl]chromen-2-one is a complex organic compound that combines a fluorophenyl group, a sulfanylidene-imidazole moiety, and a chromenone structure
科学的研究の応用
3-[3-(2-fluorophenyl)-2-sulfanylidene-1H-imidazol-5-yl]chromen-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties
作用機序
Target of action
The compound “3-[3-(2-fluorophenyl)-2-sulfanylidene-1H-imidazol-5-yl]chromen-2-one” belongs to the class of indole derivatives . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound might also interact with various targets in the body.
Biochemical pathways
Given the wide range of biological activities of indole derivatives , it is likely that this compound affects multiple pathways.
Result of action
Given the biological activities of indole derivatives , it is likely that this compound has multiple effects at the molecular and cellular level.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(2-fluorophenyl)-2-sulfanylidene-1H-imidazol-5-yl]chromen-2-one typically involves multi-step organic reactions. One common approach is the condensation of 2-fluorobenzaldehyde with thiourea to form the intermediate 2-fluorophenylthiourea. This intermediate then undergoes cyclization with 2-hydroxyacetophenone under acidic conditions to yield the desired chromenone derivative .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
3-[3-(2-fluorophenyl)-2-sulfanylidene-1H-imidazol-5-yl]chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or thioether.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA can yield sulfoxides, while reduction with NaBH₄ can produce thiols.
類似化合物との比較
Similar Compounds
3-(2-fluorophenyl)-2-(4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl)acrylonitrile: Shares a similar chromenone structure but with different substituents.
2-(3-(trifluoromethyl)phenyl)-3-hydroxyflavone: Another fluorinated aromatic compound with potential biological activity.
Uniqueness
3-[3-(2-fluorophenyl)-2-sulfanylidene-1H-imidazol-5-yl]chromen-2-one is unique due to its combination of a fluorophenyl group, sulfanylidene-imidazole moiety, and chromenone structure. This unique combination imparts specific chemical and biological properties that are not found in other similar compounds.
特性
IUPAC Name |
3-[3-(2-fluorophenyl)-2-sulfanylidene-1H-imidazol-5-yl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11FN2O2S/c19-13-6-2-3-7-15(13)21-10-14(20-18(21)24)12-9-11-5-1-4-8-16(11)23-17(12)22/h1-10H,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJCXKYHGXFAQSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CN(C(=S)N3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2416732.png)


![N-[(3-chlorophenyl)methyl]-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide](/img/structure/B2416736.png)

![7-(2-chlorophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2416739.png)



